Diisoamyl disulfide - 2051-04-9

Diisoamyl disulfide

Catalog Number: EVT-294428
CAS Number: 2051-04-9
Molecular Formula: C10H22S2
Molecular Weight: 206.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Disulfide bonds are crucial structural elements in a variety of biological molecules, playing a significant role in the stability and function of proteins. These bonds are formed between the sulfur atoms of two cysteine residues within or between protein molecules. The importance of disulfide bonds extends beyond mere structural support; they are dynamic in nature and can act as switches that modulate protein function in response to the cellular redox environment1. The versatility of disulfide bonds has been harnessed in various fields, including pharmacology, where they are used to develop redox-responsive drug delivery systems for targeted cancer therapy3, and in organic chemistry, where they catalyze specific reactions such as the iodination of aromatic compounds4.

Chemical Reactions Analysis
  • Reduction: Disulfides can be reduced to corresponding thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) [].
  • Disulfide Exchange: Disulfides can participate in exchange reactions with other thiols or disulfides, leading to the formation of new disulfide bonds []. This dynamic covalent chemistry has implications for materials that can undergo self-healing or reprocessing [, , ].
Applications in Various Fields

Cancer Therapy

In cancer therapy, disulfide bonds have been utilized to create reduction-responsive drug delivery systems. These systems are designed to release their therapeutic payload selectively within the reducing environment of cancer cells, thus minimizing side effects on healthy tissues. The redox dual-responsive prodrug nanoparticles, which contain disulfide bonds, have shown promising results in terms of drug release, cytotoxicity, pharmacokinetics, biodistribution, and in vivo antitumor efficacy3. The position of the disulfide bonds within the prodrug structure has been found to significantly affect these parameters, highlighting the importance of molecular design in the development of effective cancer therapies3.

Organic Chemistry

In organic chemistry, disulfide bonds have been employed as catalysts to facilitate the iodination of electron-rich aromatic compounds. This process is carried out under mild conditions and is applicable to a wide range of substrates, demonstrating the versatility of disulfide-catalyzed reactions4. The ability of disulfides to activate iodination reagents like 1,3-diiodo-5,5-dimethylhydantoin (DIH) as a Lewis base has expanded the toolbox of synthetic chemists for the functionalization of aromatic compounds4.

Pharmacology

Disulfide and multisulfide bonds are key features in a variety of natural products with potent biological activities, including antitumor agents. The cleavage of these bonds can initiate a cascade of activation, leading to the generation of reactive species that can interact with DNA and cause strand scission. The reactivity and stability of these bonds, as well as the conditions under which they are cleaved, are critical to the mode of action of these compounds. Studies on natural products such as mitomycin disulfides and leinamycin have provided insights into the mechanisms by which disulfide and multisulfide groups exert their biological effects5.

Drug Delivery Systems

The redox-sensitivity of disulfide bonds is also a key feature in the design of parenteral drug delivery systems. By incorporating bio-reducible linkers, these systems can ensure that drugs are released in the reducing environment of intracellular spaces, improving the specificity of drug targeting. This strategy has been applied to various drug carriers, including antibody-drug conjugates and nucleic acid carriers, and is particularly relevant in the treatment of cancer. A thorough understanding of the biological redox stimulus and the properties of the redox-sensitive moiety is essential for the successful application of these systems6.

Mechanism of Action

Disulfide bonds can be formed and broken through redox reactions. The formation of a disulfide bond is an oxidation process, while its reduction leads to the cleavage of the bond and the release of two thiol groups. The enzymes that facilitate these reactions, known as thiol-disulfide oxidoreductases, possess a conserved active site with a Cys-Xaa-Xaa-Cys motif, which allows them to catalyze both the formation and reduction of disulfide bonds, albeit with varying efficiencies depending on the specific enzyme and cellular context2. In the context of drug delivery, the redox-sensitivity of disulfide bonds is exploited to trigger the release of drugs within the reducing environment of cells, thereby enhancing the specificity and efficacy of treatments36.

Properties

CAS Number

2051-04-9

Product Name

Diisoamyl disulfide

IUPAC Name

3-methyl-1-(3-methylbutyldisulfanyl)butane

Molecular Formula

C10H22S2

Molecular Weight

206.4 g/mol

InChI

InChI=1S/C10H22S2/c1-9(2)5-7-11-12-8-6-10(3)4/h9-10H,5-8H2,1-4H3

InChI Key

MPYGLNNTOXLWOB-UHFFFAOYSA-N

SMILES

CC(C)CCSSCCC(C)C

Solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Canonical SMILES

CC(C)CCSSCCC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.